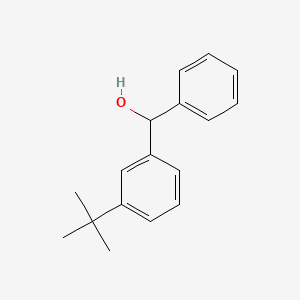
3-(1,1-Dimethylethyl)-alpha-phenylbenzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 3-(1,1-dimethylethyl)-alpha-phenyl- is an organic compound with a complex structure It is characterized by the presence of a benzenemethanol core substituted with a 3-(1,1-dimethylethyl) group and an alpha-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-(1,1-dimethylethyl)-alpha-phenyl- can be achieved through several methods. One common approach involves the reaction of 3-(1,1-dimethylethyl)benzaldehyde with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride. The reaction conditions typically require an inert atmosphere, such as nitrogen, and an organic solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as chromatography, ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 3-(1,1-dimethylethyl)-alpha-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzenemethanol derivatives.
Substitution: Formation of halogenated benzenemethanol derivatives.
Scientific Research Applications
Benzenemethanol, 3-(1,1-dimethylethyl)-alpha-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, 3-(1,1-dimethylethyl)-alpha-phenyl- involves its interaction with specific molecular targets. The compound can form stable bonds with hydroxyl and carboxyl groups, acting as a protecting group in various chemical reactions. This stability is crucial for its effectiveness in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 4-(1,1-dimethylethyl)-: Similar structure but with the tert-butyl group at the 4-position.
Benzenemethanol, 3-(1,1-dimethylethyl)-: Lacks the alpha-phenyl group.
Uniqueness
Benzenemethanol, 3-(1,1-dimethylethyl)-alpha-phenyl- is unique due to the presence of both the 3-(1,1-dimethylethyl) and alpha-phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific synthetic and research applications .
Properties
CAS No. |
52458-12-5 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
(3-tert-butylphenyl)-phenylmethanol |
InChI |
InChI=1S/C17H20O/c1-17(2,3)15-11-7-10-14(12-15)16(18)13-8-5-4-6-9-13/h4-12,16,18H,1-3H3 |
InChI Key |
KGDXFXQHEMIYKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















